molecular formula C11H10BrNO2 B187455 5-bromo-1-propyl-1H-indole-2,3-dione CAS No. 312636-28-5

5-bromo-1-propyl-1H-indole-2,3-dione

Cat. No. B187455
CAS RN: 312636-28-5
M. Wt: 268.11 g/mol
InChI Key: RSOPTJFYJLURGR-UHFFFAOYSA-N
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Description

5-bromo-1-propyl-1H-indole-2,3-dione is a chemical compound with the CAS Number: 312636-28-5 . It has a molecular weight of 268.11 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Preparation and Bromination Reactions 5-bromo-1-propyl-1H-indole-2,3-dione, a derivative of indole-2,3-dione (isatin), is a compound involved in various synthetic processes. A significant study demonstrates the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, precursors of indole-2,3-diones, by reacting bromoindoles or indoles with N-bromosuccinimide. This process, occurring in aqueous t-butyl alcohol, sometimes leads to bromination of the 6-membered ring, forming compounds like 3,5,6-tribromoindole-4,7-dione from 3-bromo-4,7-dimethoxy-Indole (Parrick et al., 1989).

Antimicrobial Activity 5-bromo-1-propyl-1H-indole-2,3-dione derivatives have been synthesized and studied for their antimicrobial properties. Notably, a study involved the synthesis of a series of compounds from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione, showcasing their in vitro antibacterial and antifungal activity. Some compounds exhibited high antimicrobial activity against various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Candida metapsilosis) (Ashok et al., 2015). Furthermore, heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have shown high antibacterial activity, hinting at potential pharmaceutical applications (Mageed et al., 2021).

Antiviral and Antifungal Activity Compounds based on 5-bromo-1-propyl-1H-indole-2,3-dione have also been synthesized and tested for antiviral and antifungal properties. A study synthesized Schiff and Mannich bases of isatin and its derivatives with triazole, revealing significant antimicrobial activity against pathogens, including HIV-1 (III B) in MT-4 cells (Pandeya et al., 2000).

Structural Studies

Crystal Structure Analysis Research on the crystal structure of 1-propyl-1H-indole-2,3-dione and other derivatives provides valuable insights into the molecular arrangement and potential interactions. For example, a study on 1-propyl-1H-indole-2,3-dione revealed the planar nature of the 1H-indole-2,3-dione unit and its dihedral angle with the propyl substituent, leading to the formation of chains through hydrogen bonds (Qachchachi et al., 2016).

Safety and Hazards

The safety information for 5-bromo-1-propyl-1H-indole-2,3-dione indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 5-bromo-1-propyl-1H-indole-2,3-dione, as an indole derivative, may also have potential for further exploration in various fields of research.

properties

IUPAC Name

5-bromo-1-propylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPTJFYJLURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364986
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-propyl-1H-indole-2,3-dione

CAS RN

312636-28-5
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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